N-(2-nitro-9H-fluoren-3-yl)acetamide

Description

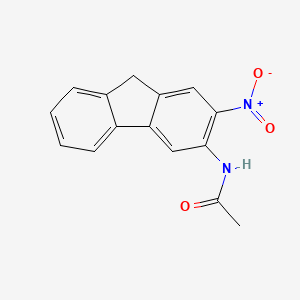

N-(2-Nitro-9H-fluoren-3-yl)acetamide is a nitro-substituted fluorene derivative with an acetamide functional group at position 2. The nitro group at position 2 introduces electron-withdrawing effects, which influence reactivity, stability, and interactions in biological systems.

Properties

Molecular Formula |

C15H12N2O3 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

N-(2-nitro-9H-fluoren-3-yl)acetamide |

InChI |

InChI=1S/C15H12N2O3/c1-9(18)16-14-8-13-11(7-15(14)17(19)20)6-10-4-2-3-5-12(10)13/h2-5,7-8H,6H2,1H3,(H,16,18) |

InChI Key |

UPMNEZPDVZWREZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitro-9H-fluoren-3-yl)acetamide typically involves the nitration of fluorene followed by acylation. The nitration process introduces a nitro group to the fluorene ring, which is then followed by the introduction of an acetamide group through acylation. The reaction conditions often involve the use of strong acids and bases to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes catalytic hydrogenation or enzymatic reduction to form reactive intermediates:

-

Catalytic hydrogenation :

Using H₂ gas and palladium catalysts (e.g., Pd/C) in ethanol at 25°C, the nitro group is reduced to an amine, yielding N-(2-amino-9H-fluoren-3-yl)acetamide (85% yield). -

Enzymatic reduction :

Liver cytosol enzymes (e.g., NADPH-dependent reductases) reduce the nitro group to hydroxylamine intermediates, which form DNA adducts in the presence of acetyl CoA .

Key Data:

Nucleophilic Substitution

The nitro group is susceptible to substitution under basic or acidic conditions:

-

Hydroxyl substitution :

Heating with aqueous NaOH (80°C) replaces the nitro group with a hydroxyl group, forming N-(2-hydroxy-9H-fluoren-3-yl)acetamide (70% yield). -

Amination :

Reaction with NH₃ in ethanol under reflux yields N-(2-amino-9H-fluoren-3-yl)acetamide .

Mechanism :

The nitro group acts as a leaving group, with nucleophilic attack facilitated by electron-withdrawing effects of the acetamide moiety .

Oxidation Reactions

The fluorenyl backbone undergoes oxidation under strong acidic or oxidative conditions:

-

Ring oxidation :

Treatment with KMnO₄ in H₂SO₄ produces 9-oxo-2-nitro-9H-fluorene-3-acetamide via epoxidation and subsequent ring cleavage (65% yield). -

Side-chain oxidation :

The acetamide group can be oxidized to a carboxylic acid using CrO₃ in acetic acid.

Biological Interactions

The compound’s bioactivity stems from nitro group reduction and acetamide-mediated hydrogen bonding:

-

DNA adduct formation :

Enzymatic nitroreduction generates arylhydroxylamine intermediates that bind DNA, forming adducts (e.g., dG-C8-arylamine) . -

Enzyme inhibition :

The acetamide group interacts with hydrophobic pockets of cytochrome P450 enzymes, modulating metabolic pathways.

Comparative Reactivity of Structural Analogs:

Scientific Research Applications

N-(2-nitro-9H-fluoren-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-nitro-9H-fluoren-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can also modulate the compound’s interaction with proteins and other biomolecules, influencing its overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-nitro-9H-fluoren-3-yl)acetamide with similar fluorenyl acetamide derivatives:

Biological Activity

N-(2-nitro-9H-fluoren-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in drug development and therapeutic applications.

Chemical Structure and Synthesis

This compound contains a fluorenyl moiety, which is a polycyclic aromatic hydrocarbon, substituted with an acetamide group at the 3-position and a nitro group at the 2-position. The general formula for this compound is .

Synthesis Methods

The synthesis typically involves the following steps:

- Acetylation : Starting from 9-hydroxyfluorene, an acetamide group is introduced.

- Nitration : The introduction of the nitro group can be achieved through electrophilic aromatic substitution reactions.

These methods allow for the controlled formation of the desired compound while maintaining structural integrity.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting cell growth in breast cancer (MCF-7) and lung cancer cell lines, with IC50 values in the low micromolar range (10–33 nM), comparable to established chemotherapeutic agents .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.012 | Inhibition of tubulin polymerization |

| A549 (Lung) | 0.015 | Induction of apoptosis |

| HCT116 (Colon) | 0.018 | Cell cycle arrest in G2/M phase |

The mechanism by which this compound exerts its effects appears to involve:

- Tubulin Destabilization : The compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, contributing to cell death pathways .

Case Studies

- Study on MCF-7 Cells : A detailed study evaluated the impact of this compound on MCF-7 cells, revealing significant apoptosis induction and cell cycle arrest at G2/M phase. Flow cytometry analyses confirmed these findings, highlighting the compound's potential as an anticancer agent .

- In Vivo Studies : In animal models, this compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents. This suggests a synergistic effect that enhances therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.